2-(3-bromophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline -

2-(3-bromophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline

Catalog Number: EVT-3657205
CAS Number:
Molecular Formula: C19H12BrN3O
Molecular Weight: 378.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    Compound Description: This compound features a central 4,5-dihydro-1H-pyrazole ring substituted with 4-bromophenyl and 4-fluorophenyl groups. A thiazole ring, also bearing a 4-bromophenyl substituent, is linked to the pyrazole moiety. The compound's crystal structure, determined using X-ray diffraction, revealed a monoclinic system [].

2-(3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

    Compound Description: This complex molecule features two linked ring systems: a dihydropyrazolyl-thiazole and a pyrazolyl-triazolyl system. The dihydropyrazole ring is substituted with a 4-bromophenyl group, while the pyrazole ring carries a 4-chlorophenyl group. Notably, the two ring systems are connected through a C-C bond between the dihydropyrazolyl and pyrazolyl rings [].

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

    Compound Description: This compound exhibits a T-shaped structure, primarily due to the nearly planar pyrazole ring and the perpendicular orientation of the fluorobenzene substituent []. It includes a bromophenyl-substituted dihydropyrazole and a phenyl-thiazole unit.

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

    Compound Description: This compound contains a central pyrazole ring that adopts an envelope conformation, with the methine carbon atom as the flap. It includes a bromophenyl-thiazole unit and a triazole ring with a methylphenyl substituent [].

(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

    Compound Description: This compound features a central pyrazole ring connected to a bromophenyl amide and a cyanoacrylamide group. The crystal structure reveals two independent molecules with similar conformations [].

(E)-1-(4-Bromo­phen­yl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

    Compound Description: This compound features a bromophenyl-propenone unit attached to a pyrazole ring, which is further substituted with a methylphenyl-triazole group. The crystal structure reveals a near planar conformation for the pyrazole and triazole rings [].

(E)-3-(4-Bromophenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal

    Compound Description: This compound consists of a central pyrazole ring linked to a bromophenyl-propenal unit and another bromophenyl substituent. The crystal structure reveals two independent molecules, each with one bromophenyl ring roughly coplanar with the pyrazole ring and the other bromophenyl ring oriented perpendicularly [].

2-PHENYL-4-(1H-PYRAZOL-5-YL)QUINOLINES

    Compound Description: This compound class represents unsymmetrical pyrazoles with a quinoline group at the 5-position. They are prepared by reacting dilithiated phenylhydrazones with methyl 2-phenyl-4-quinolinecarboxylate, followed by acid-catalyzed cyclization [].

2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4,5-Dihydro-1H-Pyrazol-5-yl]quinoline Derivatives

    Compound Description: This group of compounds incorporates a quinoline ring directly connected to a dihydropyrazole moiety, further substituted with a benzimidazole group. These compounds exhibit moderate to good antibacterial and antifungal activities [].

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

    Compound Description: This compound features a quinoline ring with triazole and bromophenyl substituents. It also includes an ethyl carboxylate group attached to the quinoline ring [].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

    Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, a drug target for schizophrenia treatment. Its structure includes a quinoline ring connected to a pyrazole moiety via a phenoxymethyl linker. This compound has been identified as a clinical candidate for schizophrenia [].

7-Chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline

    Compound Description: This compound exhibits potent antimalarial activity, effectively inhibiting the growth of the chloroquine-sensitive Plasmodium falciparum strain 3D7 []. It features a quinoline ring with a chlorine substituent, connected to a pyrazole ring bearing dichloromethyl, nitro, and triazole substituents.

Schiff base derived from 3-(p-bromophenyl)-1-phenyl-1H-pyrazolecarboxaldehyde and 4-amino-3-mercapto-1,2,4-triazin-5-one

    Compound Description: This Schiff base and its Co(II), Ni(II), Cu(II), and Zn(II) complexes have been studied for their biological activities. They exhibit promising antibacterial and antifungal properties. Additionally, the complexes display significant anticancer activity against human breast cancer cell lines [].

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

    Compound Description: This compound comprises a central quinoline ring attached to a dihydropyrazole moiety at the 3-position. The dihydropyrazole ring is further substituted with a phenyl ring and a thienyl group [].

Succinate 2-((4-(1-methyl-4-(pyridin-4-yl)-1h-pyrazol-3-yl)phenoxy)methyl)quinoline salt

    Compound Description: This compound is a salt form of a quinoline derivative that acts as a phosphodiesterase 10A (PDE10A) inhibitor. It is effective in treating central nervous system disorders [].

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1)

    Compound Description: This entry describes two similar compounds, both containing a pyrazole ring. The first compound features a p-tolyl group and a sulfamoylphenyl group attached to the pyrazole ring. The second compound has a bromophenyl group and a sulfamoylphenyl group attached to the pyrazole ring. These compounds highlight the importance of X-ray crystallography in determining the regiospecificity of chemical reactions [].

3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one-(Z)-3-(4-bromophenyl)-3-chloroacrylonitrile (2/1)

    Compound Description: This compound is a cocrystal composed of 3-[5-(4-bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one and (Z)-3-(4-bromophenyl)-3-chloroacrylonitrile. The crystal structure reveals a 2:1 stoichiometry, highlighting the presence of a bromophenyl-pyrazole moiety within the more complex structure [].

3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine

    Compound Description: This compound incorporates a bromophenyl-pyrazole unit connected to an ethoxy-substituted phenylisoxazolidine ring. The crystal structure analysis provides insights into the conformation and relative orientations of the rings [].

(Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate

    Compound Description: This compound contains a central cyanopropanoate unit linked to a chlorophenyl group and two pyrazole rings via carbonyl bridges. The crystal structure analysis reveals the orientations of the pyrazole rings and the chlorobenzene ring [].

6′-(1,3-Diphenyl-1H-pyrazol-4-yl)-7′-(1H-indol-3-ylcarbonyl)-2-oxo-1-(prop-2-en-1-yl)-5′,6′,7′,7a’-tetrahydro-1′H-spiro[indoline-3,5′-pyrrolo[1,2-c][1,3]thiazole]-7′-carbonitrile

    Compound Description: This complex molecule features a spirocyclic structure with a pyrrolothiazole ring system fused to an indoline moiety. The structure also includes a diphenyl-substituted pyrazole ring and an indole ring [].

(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

    Compound Description: This compound features a bromophenyl-pyrazole unit connected to a dichlorophenyl-propenone group. The crystal structure analysis provides insights into the conformation and relative orientations of the rings [].

(2-(substituted-phenyl) quinoline-4-yl) (3-(substituted phenyl)-5-phenyl-1H-pyrazol-1-yl) methanone derivatives

    Compound Description: This class of compounds represents a series of quinoline derivatives with a substituted phenyl group at the 2-position and a pyrazole ring at the 4-position. These compounds exhibit anticonvulsant activity in mice models [].

4-Aryl-3-Methyl-1-Phenyl-1H-Benzo[h]pyrazolo [3,4-b]quinoline-5,10-Diones

    Compound Description: This group of compounds features a fused ring system composed of pyrazole and quinoline rings, further substituted with aryl groups. These compounds are synthesized using PEG1000-based dicationic acidic ionic liquid as a catalyst [].

2-(pyrazol-1-yl)quinolines

    Compound Description: This class of compounds comprises a quinoline ring directly linked to a pyrazole ring at the 2-position. Studies on these compounds focus on their conformation and ortho steric effects [].

(2-(substituted-phenyl) quinoline-4-yl) (3-(substituted phenyl)-5-phenyl-1H-pyrazol-1-yl) methanone derivatives

    Compound Description: This set of compounds comprises quinoline derivatives with a substituted phenyl group at the 2-position and a pyrazole ring at the 4-position. These compounds exhibit anti-cancer activity against the MCF-7 cell line (human breast cancer) [].

1-pyrazol-5′-ylcarbonyl-4-arylsemicarbazide

    Compound Description: This group of compounds features a pyrazole ring connected to a semicarbazide moiety, further substituted with an aryl group. Notably, compound 4d within this series exhibits potent antifungal activity against Pyricularia oryzae [].

4-Aryl-3-Methyl-1-Phenyl-1H-Benzo[h]Pyrazolo[3,4‐b]Quinoline‐5,10-diones

    Compound Description: This class of compounds represents a series of fused heterocycles containing both pyrazole and quinoline rings. They are synthesized through a one-pot condensation reaction using diammonium hydrogen phosphate as a catalyst [].

1-Pyrazol-5′-ylcarbonyl-2-(alkyloxycarbonyl) hydrazides

    Compound Description: This group of compounds consists of a pyrazole ring linked to a hydrazide moiety, further substituted with an alkyloxycarbonyl group. Several compounds within this series exhibit potent antifungal and insecticidal activities [].

4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione

    Compound Description: This compound features a quinoline ring with a bromophenyl substituent at the 4-position and a p-tolyl group at the 1-position. Its crystal structure reveals a distorted boat conformation for the pyridine ring and a half-chair conformation for the other six-membered ring [].

Pyrano[3,2-c]quinoline Derivatives

    Compound Description: This compound class comprises pyrano[3,2-c]quinoline derivatives, with compound 6e demonstrating the most potent α-glucosidase inhibitory activity [].

4-Hydroxy-3-(1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-ylcarbonyl)quinolin-2(1H)-one

    Compound Description: This compound features a quinoline ring with a spirocyclic indoline-pyrrolidine substituent. Its crystal structure reveals intramolecular hydrogen bonding and intermolecular interactions that contribute to its solid-state packing [].

2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives

    Compound Description: This group of compounds includes a quinoline ring with a substituted acrylamide group at the 3-position. These compounds exhibit varying degrees of cytotoxic activity against the MCF7 breast cancer cell line [].

2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline

    Compound Description: This compound represents a novel phosphodiesterase 10A (PDE10A) inhibitor with improved metabolic stability compared to the lead compound, MP-10. It demonstrates potential for treating central nervous system disorders [].

(3-(2-chlor9 oquinolin-3-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyr10 idin-4-yl)methanones

    Compound Description: This compound group features a chloroquinoline moiety connected to a dihydropyrazole ring. These compounds exhibit potent antibacterial and antifungal activities. Notably, compound 4o exhibits remarkable activity against various microbial strains [].

(Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, 3-(4-bromophenyl) -1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and other related compounds

    Compound Description: These compounds are pyrazolone derivatives synthesized from 4-aminoantipyrine. They showed potent anti-breast cancer activity against the MCF7 cell line [].

Pyrazolyl–thiazole derivatives

    Compound Description: These compounds are characterized by a thiazole ring directly linked to a pyrazole ring. Compound 3d within this series shows promising inhibitory activity against aldose reductase, a key enzyme implicated in diabetic complications [].

Aminopyrazole‐substituted metallophthalocyanines

    Compound Description: These compounds are metallophthalocyanines containing aminopyrazole substituents. They exhibit significant inhibitory activity against α‐glycosidase, hCA I, hCA II, AChE, and BChE, demonstrating their potential as therapeutic agents for diabetes and Alzheimer's disease [].

1-[5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5diidro-1H-pyrazol-1-il]ethanone

    Compound Description: This acetylpyrazoline derivative, obtained through conventional and microwave methods, showed good intestinal absorption and strong plasma protein binding, indicating its potential as a drug candidate [].

2-(5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenyl thiazole

    Compound Description: This compound, synthesized using conventional, ultrasonic, and microwave irradiation methods, exhibited the most potent antiurease activity among the tested compounds [].

2,5‐Bis(pyrazolyl)‐1,3,4‐oxadiazoles

    Compound Description: These compounds contain a 1,3,4-oxadiazole ring linked to two pyrazole rings. Compounds 5a and 5c exhibit strong α‐glucosidase inhibitory activities, indicating their potential in treating type 2 diabetes [].

Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives

    Compound Description: This group of compounds includes a triazine ring substituted with two dimethylpyrazole groups and an aniline moiety. These compounds exhibit excellent corrosion inhibition properties for carbon steel in acidic environments [].

Pyrazole appended quinoline-BODIPY based arene ruthenium complexes

    Compound Description: This group of compounds includes a quinoline ring linked to a pyrazole ring, further coordinated to a ruthenium metal center. These compounds exhibit promising anticancer activity and potential applications in cellular imaging [].

Properties

Product Name

2-(3-bromophenyl)-4-(1H-pyrazol-1-ylcarbonyl)quinoline

IUPAC Name

[2-(3-bromophenyl)quinolin-4-yl]-pyrazol-1-ylmethanone

Molecular Formula

C19H12BrN3O

Molecular Weight

378.2 g/mol

InChI

InChI=1S/C19H12BrN3O/c20-14-6-3-5-13(11-14)18-12-16(19(24)23-10-4-9-21-23)15-7-1-2-8-17(15)22-18/h1-12H

InChI Key

CTMZUDZHIPDTCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)N4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.